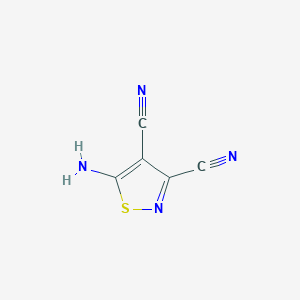
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and other organic solvents. The chemical formula for Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is C12H18ClNO2.
Mecanismo De Acción
The mechanism of action of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, where it donates its carbonyl oxygen to form a new bond.
Efectos Bioquímicos Y Fisiológicos
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. However, its use is limited to organic synthesis and it has limited applications in other fields of research.
Direcciones Futuras
There are several future directions for research on Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)-. One potential area of study is the development of new compounds using Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- as a starting material. Another area of research is the study of its mechanism of action and its potential applications in other fields of research. Additionally, further studies are needed to determine its toxicity and potential adverse effects on human health.
Métodos De Síntesis
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- can be synthesized by reacting 2-chloro-N-((diethylcarbamoyl)methyl)aniline with acetic anhydride in the presence of a catalyst. The reaction yields Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- and acetic acid as byproducts.
Aplicaciones Científicas De Investigación
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various compounds such as 2-(diethylcarbamoyl)-N-(4-methoxyphenyl)acetamide and 2-(diethylcarbamoyl)-N-(4-nitrophenyl)acetamide. These compounds have been studied for their potential use as anti-inflammatory and analgesic agents.
Propiedades
Número CAS |
106321-35-1 |
|---|---|
Nombre del producto |
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- |
Fórmula molecular |
C14H19ClN2O2 |
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-16(4-2)14(19)11-17(13(18)10-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clave InChI |
JYLLMBJNBRRGGA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl |
SMILES canónico |
CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl |
Otros números CAS |
106321-35-1 |
Sinónimos |
2-chloro-N-(diethylcarbamoylmethyl)-N-phenyl-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)


![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)







![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)

